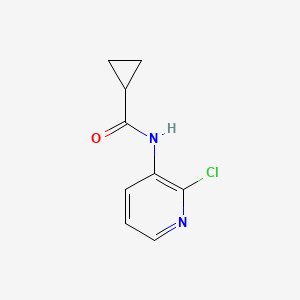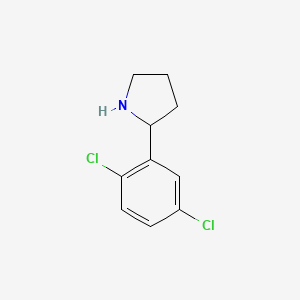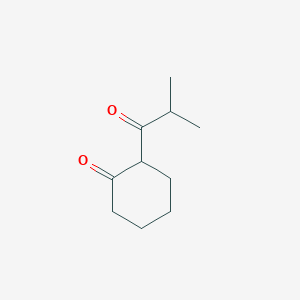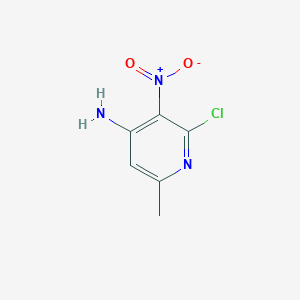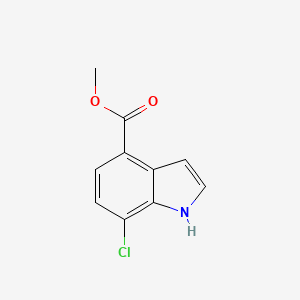
Methyl 7-chloro-1H-indole-4-carboxylate
Vue d'ensemble
Description
“Methyl 7-chloro-1H-indole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of “Methyl 7-chloro-1H-indole-4-carboxylate” consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been used as reactants for the preparation of various biologically active compounds . For example, they have been used as reactants for the preparation of tryptophan dioxygenase inhibitors and cytotoxic agents against multidrug-resistant cancer cells .Applications De Recherche Scientifique
Tryptophan Dioxygenase Inhibition
Methyl 7-chloro-1H-indole-4-carboxylate serves as a reactant in the synthesis of tryptophan dioxygenase inhibitors. These inhibitors are explored for their potential role in anticancer therapies as they can modulate the immune response against cancer cells .
Anticancer Agents
This compound is used to prepare cytotoxic agents that show activity against multidrug-resistant cancer cells. By interfering with cancer cell proliferation, these agents offer a promising approach to overcoming resistance to standard chemotherapy .
β-Tryptase Inhibition
Researchers use Methyl 7-chloro-1H-indole-4-carboxylate to develop inhibitors for β-tryptase, an enzyme involved in allergic and inflammatory responses. Inhibiting β-tryptase can be beneficial in treating conditions like asthma and allergic rhinitis .
Synthesis of Biologically Active Compounds
Indole derivatives, including Methyl 7-chloro-1H-indole-4-carboxylate, are recognized for their wide range of biological activities. They are used in synthesizing compounds for treating various disorders and diseases, including microbial infections and cancer .
Plant Hormone Research
Indole derivatives are crucial in plant biology as they relate to plant hormones like indole-3-acetic acid, which is produced from tryptophan degradation in plants. Research into these compounds can lead to advancements in agriculture and botany .
Cycloaddition Reactions
In synthetic chemistry, Methyl 7-chloro-1H-indole-4-carboxylate is a versatile building block for cycloaddition reactions. These reactions are key to creating complex molecules with potential pharmaceutical applications .
Mécanisme D'action
Target of Action
Methyl 7-chloro-1H-indole-4-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 7-chloro-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAVXLSGYDNOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434158 | |
| Record name | Methyl 7-chloro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503816-69-1 | |
| Record name | Methyl 7-chloro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



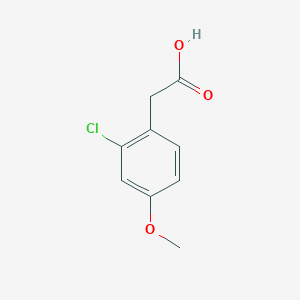
![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)
![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)
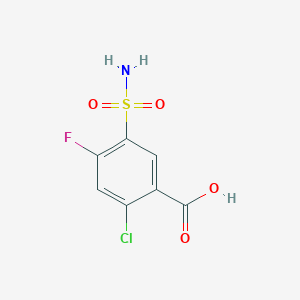
![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1364985.png)
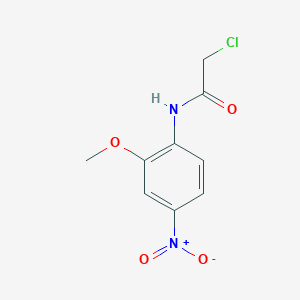
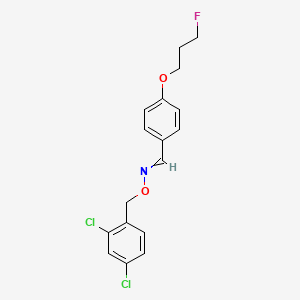
![3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1364989.png)
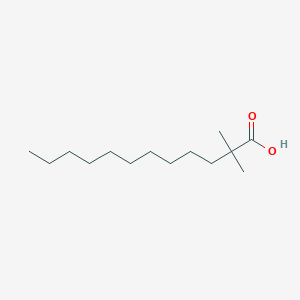
![2-[1-Cyano-2-(dimethylamino)vinyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364998.png)
